ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Various functional groups such as methoxyphenyl and trichlorophenoxy groups are introduced through substitution reactions.
Esterification: The final step often involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines with different substituents. Examples include:
- **ETHYL 5-(4-HYDROXYPHENYL)-2-((Z)-1-{4-HYDROXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- **ETHYL 5-(4-CHLOROPHENYL)-2-((Z)-1-{4-CHLORO-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C32H27Cl3N2O6S |
---|---|
Molecular Weight |
674g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxyphenyl)-2-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H27Cl3N2O6S/c1-5-42-31(39)27-17(2)36-32-37(28(27)19-7-9-22(40-3)10-8-19)30(38)26(44-32)13-18-6-11-25(41-4)20(12-18)16-43-29-23(34)14-21(33)15-24(29)35/h6-15,28H,5,16H2,1-4H3/b26-13- |
InChI Key |
NWAZLJNCCFPLGZ-ZMFRSBBQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.